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molecular formula C11H22N2O B8784361 2-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide

2-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide

Cat. No. B8784361
M. Wt: 198.31 g/mol
InChI Key: XEYBLSNXGXNWRK-UHFFFAOYSA-N
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Patent
US07585878B2

Procedure details

(2-Piperidin-1-ylethyl)amine was treated with 2-methylpropanoyl chloride in the presence of triethylamine to obtain 2-methyl-N-(2-piperidin-1-ylethyl)propanamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][NH2:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:10][CH:11]([CH3:15])[C:12](Cl)=[O:13]>C(N(CC)CC)C>[CH3:10][CH:11]([CH3:15])[C:12]([NH:9][CH2:8][CH2:7][N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)Cl)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)NCCN1CCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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